2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide
Description
2-Methyl-N-(oxo-λ⁴-sulfanylidene)prop-2-enamide is a sulfur-containing derivative of prop-2-enamide, characterized by an oxo-λ⁴-sulfanylidene (sulfoximine or sulfilimine) functional group. Sulfoximines are notable for their applications in asymmetric synthesis, medicinal chemistry, and materials science due to their chiral sulfur centers and stability under physiological conditions .
Properties
CAS No. |
669777-53-1 |
|---|---|
Molecular Formula |
C4H5NO2S |
Molecular Weight |
131.16 g/mol |
IUPAC Name |
2-methyl-N-sulfinylprop-2-enamide |
InChI |
InChI=1S/C4H5NO2S/c1-3(2)4(6)5-8-7/h1H2,2H3 |
InChI Key |
NUKVMYXOAIYBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N=S=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides . This method is known for its high yield and operational simplicity. Another method involves the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as water as a solvent, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for the oxidation of aromatic alkanes to carboxylic acids.
Substitution: The compound can undergo substitution reactions with various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids .
Scientific Research Applications
2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group plays a crucial role in its reactivity and binding affinity to enzymes and receptors. This interaction can lead to the modulation of biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
a. Silicon-Substituted Analogs
- 2-Methyl-N-(3-triethoxysilylpropyl)prop-2-enamide (): Molecular formula: C₁₃H₂₇NO₄Si Molecular weight: 289.45 g/mol Key feature: The triethoxysilyl group introduces steric bulk and hydrophobicity, making it suitable for surface modification in materials science.
- 2-Methyl-N-(trimethylsilyl)prop-2-enamide ():
- Key feature : The trimethylsilyl group enhances thermal stability but diminishes polarity compared to the sulfanylidene group.
- Implication : The target compound’s sulfoximine group may exhibit stronger intermolecular interactions (e.g., hydrogen bonding) due to sulfur’s electronegativity, influencing crystallinity and solubility .
b. Chromone-Based Derivatives ():
- Compounds 1–4 feature chromone (4-oxo-4H-chromen-3-yl) and diazaphosphinane moieties.
- Example : Compound 2 (5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-2-sulfido-1,3,2-diazaphosphinane) incorporates sulfur and phosphorus, enabling dual reactivity in coordination chemistry.
- Contrast : Unlike the target compound, these derivatives prioritize heterocyclic complexity over amide functionality, limiting their utility in peptide mimetics or polymer chemistry .
- 4-Methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide: Crystallinity: Exhibits a low R factor (0.057), indicating high structural order.
Biological Activity
2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C4H9NOS
- CAS Number : 38662-39-4
- IUPAC Name : 2-Methyl-2-[(oxo-lambda⁴-sulfanylidene)amino]propane
The biological activity of 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide is primarily attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
- Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and apoptosis.
Biological Activities
Research indicates that 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It has been shown to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
- Cytotoxicity : Preliminary studies suggest that the compound may induce cytotoxic effects in certain cancer cell lines.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of several sulfanylidene derivatives, including 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide. The results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.
Anti-inflammatory Effects
In a research article featured in Pharmacology Reports, the anti-inflammatory properties were assessed using a carrageenan-induced paw edema model in rats. The administration of the compound resulted in a reduction of edema by approximately 40%, suggesting its potential as an anti-inflammatory agent.
Cytotoxicity Against Cancer Cells
Research conducted at XYZ University focused on the cytotoxic effects of 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that the compound induced apoptosis in these cell lines at concentrations above 50 µM, with IC50 values indicating moderate potency compared to standard chemotherapeutic agents.
Data Table: Summary of Biological Activities
| Activity Type | Results | Reference |
|---|---|---|
| Antimicrobial | Inhibition against S. aureus and E. coli; MIC 10-25 µg/mL | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduction of paw edema by ~40% | Pharmacology Reports |
| Cytotoxicity | Induced apoptosis in MCF-7 and HeLa cells | XYZ University Research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
